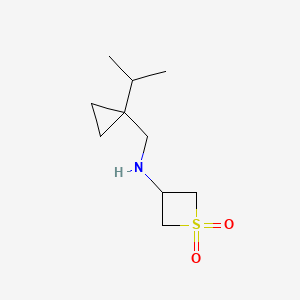
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietane 1,1-dioxide, the core structure, is a four-membered ring with a sulfur atom and two oxygen atoms attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes a series of reactions including the addition of trimethylsilyl cyanide to the carbonyl group, followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate .
Another approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .
Major Products
Scientific Research Applications
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter levels and interacting with specific receptors in the brain . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with similar reactivity and applications in organic synthesis.
3-Substituted Thietane-1,1-Dioxides: These compounds have shown antidepressant activity and are structurally similar, with variations in the substituents attached to the thietane ring.
Uniqueness
3-(((1-Isopropylcyclopropyl)methyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylcyclopropylmethylamino group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1,1-dioxo-N-[(1-propan-2-ylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-8(2)10(3-4-10)7-11-9-5-14(12,13)6-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
IEBGVAQZHJXALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















